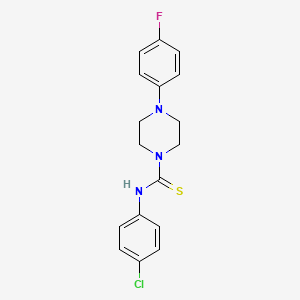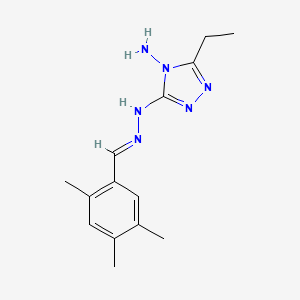![molecular formula C17H15N3O3S B5786022 N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPT or compound 25, is a synthetic compound that has been studied for its potential use in scientific research. CPT is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of CPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CPT has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and effects on neurotransmitter signaling. In cancer cells, CPT has been shown to induce apoptosis, or programmed cell death, while in immune cells, it has been shown to inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPT in scientific research is its specificity – it has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a valuable tool for studying specific pathways and mechanisms. However, one limitation of using CPT is its potential toxicity – it has been shown to have cytotoxic effects on some cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPT. One area of interest is the development of new derivatives of CPT with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of CPT and its potential use in treating various diseases and conditions. Finally, more studies are needed to assess the safety and toxicity of CPT in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
CPT can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzaldehyde with 4-nitrobenzyl mercaptan, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography to obtain pure CPT.
Aplicaciones Científicas De Investigación
CPT has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CPT has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, CPT has been used to study the mechanism of action of certain neurotransmitters, while in immunology, it has been used to study the role of cytokines in the immune system.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-10-9-13-1-5-15(6-2-13)19-17(21)12-24-11-14-3-7-16(8-4-14)20(22)23/h1-8H,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKVXJKIGEFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)





![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
